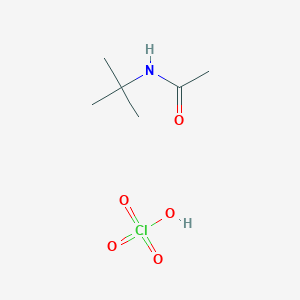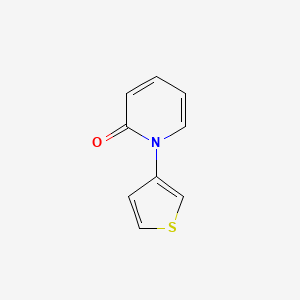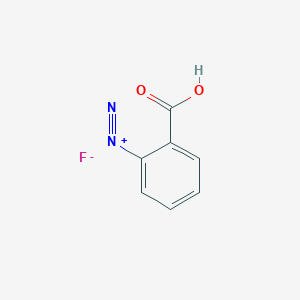
2-Carboxybenzene-1-diazonium fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Carboxybenzene-1-diazonium fluoride is an organic compound that belongs to the class of diazonium salts These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Carboxybenzene-1-diazonium fluoride can be synthesized through the diazotization of 2-aminobenzoic acid. The process involves the reaction of 2-aminobenzoic acid with nitrous acid, which is typically generated in situ from sodium nitrite and hydrochloric acid. The reaction is carried out at low temperatures to stabilize the diazonium salt formed.
Industrial Production Methods
In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The reaction conditions are carefully controlled to ensure the purity and yield of the product. The diazonium salt is often isolated as a solid by precipitation with a suitable counterion, such as fluoride.
Chemical Reactions Analysis
Types of Reactions
2-Carboxybenzene-1-diazonium fluoride undergoes various types of reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and cyanides, through reactions like the Sandmeyer reaction.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Common Reagents and Conditions
Sandmeyer Reaction: Copper(I) chloride, copper(I) bromide, or copper(I) cyanide are commonly used reagents.
Azo Coupling: Phenol or aniline derivatives in the presence of a base, such as sodium hydroxide.
Major Products Formed
Substitution Products: Halobenzenes, phenols, and benzonitriles.
Azo Compounds: Colored azo dyes formed through coupling reactions.
Scientific Research Applications
2-Carboxybenzene-1-diazonium fluoride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: Employed in the modification of biomolecules for labeling and detection purposes.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and as a reagent in analytical chemistry.
Mechanism of Action
The mechanism of action of 2-Carboxybenzene-1-diazonium fluoride involves the formation of a diazonium ion, which is a highly reactive intermediate. The diazonium ion can undergo various reactions, such as nucleophilic substitution and coupling, leading to the formation of different products. The reactivity of the diazonium ion is attributed to the presence of the positively charged nitrogen atom, which makes it a good leaving group .
Comparison with Similar Compounds
2-Carboxybenzene-1-diazonium fluoride can be compared with other diazonium salts, such as:
- Benzenediazonium chloride
- Benzenediazonium bromide
- Benzenediazonium nitrate
Uniqueness
The presence of the carboxyl group in this compound makes it unique compared to other diazonium salts. This functional group can influence the reactivity and solubility of the compound, making it suitable for specific applications in organic synthesis and material science .
Properties
CAS No. |
94973-55-4 |
|---|---|
Molecular Formula |
C7H5FN2O2 |
Molecular Weight |
168.12 g/mol |
IUPAC Name |
2-carboxybenzenediazonium;fluoride |
InChI |
InChI=1S/C7H4N2O2.FH/c8-9-6-4-2-1-3-5(6)7(10)11;/h1-4H;1H |
InChI Key |
IQFBUTXUHGFQMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)[N+]#N.[F-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


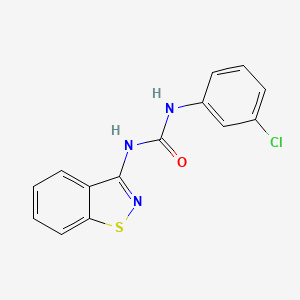

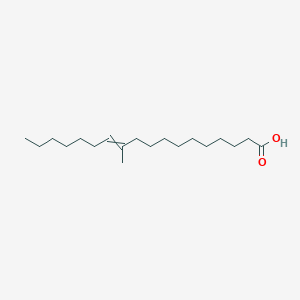
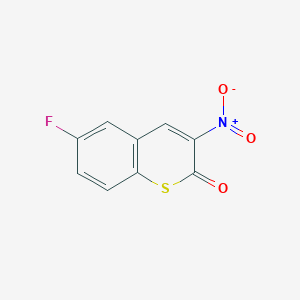


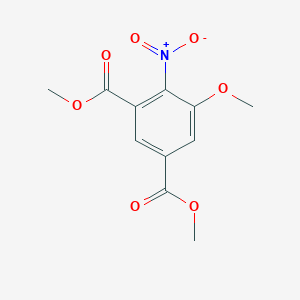
![3-[(5S,7S,10S,14R,15R,18R)-7-[(2R,5S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-12,18-dihydroxy-10,14-dimethyl-2-oxapentacyclo[9.7.0.01,3.05,10.014,18]octadecan-15-yl]-2H-furan-5-one](/img/structure/B14343570.png)
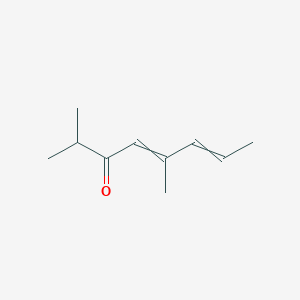
![10-(4-Methoxyphenyl)-3-methylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14343589.png)
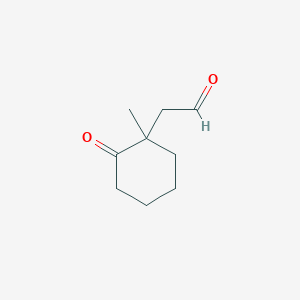
![Propanedioic acid, methyl[(4-methylphenyl)methyl]-](/img/structure/B14343597.png)
